

# MOCVD growth of high-quality AIN single crystals

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An Application Note on the Metal-Organic Chemical Vapor Deposition (MOCVD) of High-Quality **Aluminum Nitride** (AIN) Single Crystals

#### Introduction

Aluminum Nitride (AIN) is a wide-bandgap semiconductor material (direct bandgap of ~6.2 eV) with exceptional physical properties, including high thermal conductivity, excellent chemical stability, and high electrical resistivity.[1][2] These characteristics make it a critical material for a range of advanced applications, such as deep-ultraviolet (DUV) light-emitting diodes (LEDs), high-power and high-frequency electronic devices like High Electron Mobility Transistors (HEMTs), and as a buffer layer for the growth of other III-nitride materials like Gallium Nitride (GaN).[1][2] Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely adopted technique for the epitaxial growth of high-quality AIN thin films and single crystals.[1]

Achieving high crystalline quality is paramount but challenging due to the large lattice and thermal mismatch between AlN and common substrates like sapphire and silicon.[2][3] This mismatch leads to a high density of threading dislocations, which can degrade device performance. This application note provides a detailed protocol and summary of key parameters for the MOCVD growth of high-quality AlN, focusing on strategies to mitigate these challenges.

## **Key Principles of High-Quality AIN Growth**

#### Methodological & Application

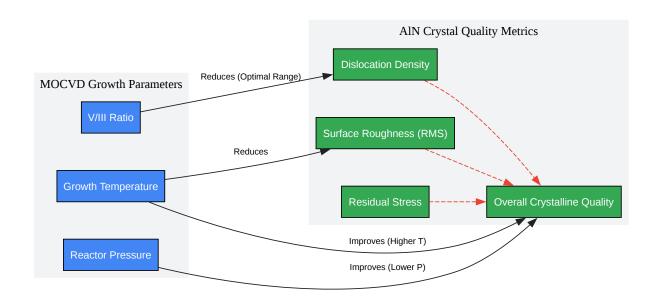




The successful MOCVD growth of AIN hinges on the precise control of several critical parameters that influence adatom mobility, parasitic gas-phase reactions, and strain management. The primary goal is to promote a two-dimensional (2D), layer-by-layer growth mode while minimizing the formation of crystalline defects.

- Growth Temperature: High temperatures (typically >1200°C) are essential to provide sufficient surface mobility for Al adatoms, allowing them to find energetically favorable lattice sites and form a smooth, high-quality film.[4][5]
- V/III Ratio: The molar flow ratio of the group V precursor (ammonia, NH₃) to the group III precursor (typically trimethylaluminum, TMAI) is a crucial parameter. Higher V/III ratios are generally found to reduce dislocation density and improve crystal quality.[2][6] However, an excessively high ratio can deteriorate the crystal quality.[2][7] Very low V/III ratios (e.g., 1.5) have been used in initial buffer layers to promote 2D growth.[6][8]
- Reactor Pressure: Low reactor pressures (e.g., 50-100 mbar) are often employed to suppress parasitic gas-phase reactions between TMAI and NH<sub>3</sub>, which can otherwise lead to particle formation and deplete precursors before they reach the substrate.[3][4][6]
- Buffer Layers and Multi-Step Growth: A common and effective strategy to manage the large lattice mismatch is the use of a multi-step growth process. This typically involves depositing a thin, low-temperature (LT) AIN nucleation or buffer layer before the main high-temperature (HT) AIN film.[9][10] This initial layer provides a template that helps to relax strain and bend or annihilate threading dislocations as the subsequent HT layer is grown.[11]
- High-Temperature Annealing (HTA): Post-growth or in-situ annealing at very high temperatures (e.g., >1600°C) can significantly improve the crystalline quality of the AIN film by promoting recrystallization, reducing grain boundaries, and lowering dislocation density.
   [12][13][14]





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**Caption:** Key MOCVD parameters and their influence on AlN crystal quality.

# **Experimental Protocols**

This section outlines a typical two-step MOCVD protocol for growing a high-quality AIN layer on a c-plane sapphire substrate.

# Protocol 1: Two-Step MOCVD Growth of AIN on Sapphire

- Substrate Preparation:
  - Load a 2-inch c-plane sapphire substrate into the MOCVD reactor.
  - Perform a thermal cleaning step by heating the substrate to >1100°C in a hydrogen (H<sub>2</sub>)
     atmosphere for approximately 10 minutes to remove surface contaminants and oxides.[3]
     [15]



- Substrate Nitridation (Optional but Recommended):
  - Prior to growth, expose the sapphire surface to an ammonia (NH<sub>3</sub>) flow at a high temperature (e.g., 950-1100°C) for 1-2 minutes. This step converts the Al<sub>2</sub>O<sub>3</sub> surface to a thin AlN layer, which can aid in controlling polarity and improving the quality of the subsequent epitaxial layer.[16][17]
- Low-Temperature (LT) AIN Buffer Layer Growth:
  - Lower the temperature to the buffer layer growth temperature, typically in the range of 900-950°C.[10][15]
  - o Introduce TMAI and NH₃ into the reactor to grow a thin AIN buffer layer (e.g., 20-50 nm).
  - Maintain a low V/III ratio during this step to encourage 2D growth.[8]
- High-Temperature (HT) AlN Main Layer Growth:
  - Stop the TMAI flow and ramp the temperature up to the main growth temperature, typically between 1250°C and 1450°C, under an NH₃ and H₂ flow.[10][15]
  - Once the temperature is stable, re-introduce the TMAI flow to begin the growth of the thick, high-quality AIN layer.
  - The V/III ratio for this step is typically higher than for the buffer layer to enhance crystal quality.[6]
  - Continue growth until the desired thickness (e.g., 1-4 μm) is achieved.[17]
- Post-Growth Annealing (Optional):
  - For further quality improvement, an in-situ or ex-situ high-temperature anneal can be performed. For ex-situ annealing, this involves heating the sample to 1600-1700°C for 1-2 hours in a nitrogen atmosphere.[12][14]
- · Cool-Down and Characterization:

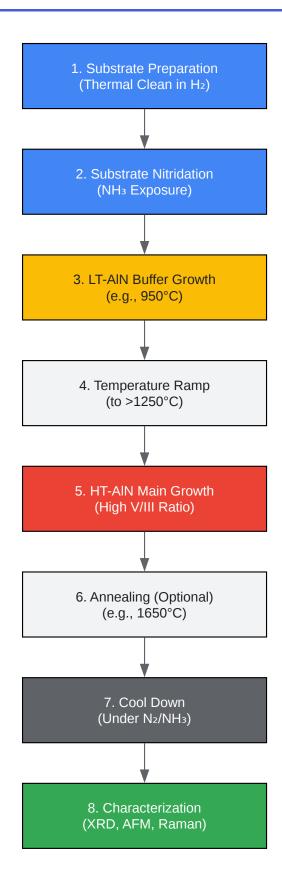
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- $\circ$  After growth is complete, cool the wafer down to room temperature under an NH $_3$  and/or N $_2$  atmosphere to protect the AIN surface.
- Characterize the resulting AIN film using the techniques described in the characterization section.





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Caption: Experimental workflow for the two-step MOCVD growth of AIN.



# **Quantitative Data Summary**

The following tables summarize typical parameters used in the MOCVD growth of AlN and the resulting material quality metrics, as compiled from various studies.

Table 1: Typical MOCVD Growth Parameters for High-Quality AIN

Parameter	Buffer/Nucleation Layer	Main Growth Layer	Source(s)
Substrate	c-plane Sapphire, Si(111), SiC	c-plane Sapphire, Si(111), SiC	[1][3][4]
Al Precursor	Trimethylaluminum (TMAI)	Trimethylaluminum (TMAI)	[1][4]
N Precursor	Ammonia (NH₃)	Ammonia (NH₃)	[1][4]
Carrier Gas	H2, N2	H2, N2	[14][17]
Growth Temp.	900 - 1100 °C	1150 - 1450 °C	[3][10][15]
Reactor Pressure	50 - 100 mbar (37.5 - 75 Torr)	50 - 100 mbar (37.5 - 75 Torr)	[3][6]
V/III Ratio	1.5 - 16,500 (wide range reported)	110 - 7,400	[3][6][8]
Thickness	20 - 100 nm	0.5 - 4 μm	[3][10][17]

Table 2: Achieved Crystal Quality Metrics for MOCVD-Grown AIN



Quality Metric	Typical Value	Comments	Source(s)
XRD FWHM (002) (arcsec)	90 - 800	Lower values indicate lower screw dislocation density. Can be <100 arcsec in optimized films.	[3][11][12]
XRD FWHM (102) (arcsec)	130 - 800	Lower values indicate lower edge dislocation density.	[3][17][18]
Threading Dislocation Density (TDD) (cm <sup>-2</sup> )	10 <sup>8</sup> - 10 <sup>10</sup>	Can be reduced to ~10 <sup>7</sup> cm <sup>-2</sup> with advanced techniques like PVD templates.	[11][14][19]
Surface Roughness (RMS)	0.15 - 0.7 nm	Atomically flat surfaces are achievable with 2D growth modes.	[6][18][19]
Residual Stress (GPa)	-0.6 to +1.0	Can be compressive (-) or tensile (+). Compressive stress can aid dislocation bending.	[11][17]

# **Characterization Methodologies**

To evaluate the quality of the grown AIN single crystals, a suite of characterization techniques is employed:

High-Resolution X-ray Diffraction (HRXRD): This is the primary technique for assessing crystalline quality. Omega (ω) scans, or rocking curves, are performed on symmetric (e.g., 002) and asymmetric (e.g., 102) reflections. The full width at half maximum (FWHM) of these peaks is directly related to the density of screw and edge dislocations, respectively.[2][6][20]



- Atomic Force Microscopy (AFM): AFM is used to analyze the surface morphology, measure the root-mean-square (RMS) roughness, and observe growth features like atomic steps, terraces, or pits.[6][19]
- Raman Spectroscopy: This non-destructive technique is used to assess the residual stress in the AIN film by measuring the shift in the E<sub>2</sub>(high) phonon peak position from its stress-free value (~657 cm<sup>-1</sup>).[3][12][21]
- Transmission Electron Microscopy (TEM): TEM provides direct visualization of the crystalline structure and defects. Cross-sectional TEM is invaluable for observing threading dislocations, their propagation through the film, and their annihilation at interfaces or through bending.[5][11]

#### Conclusion

The MOCVD growth of high-quality AIN single crystals is a complex process that requires precise control over multiple interdependent parameters. The key to success lies in strategies that mitigate the effects of lattice mismatch with the substrate, primarily through two-step growth techniques involving a carefully engineered buffer layer. By optimizing growth temperature, V/III ratio, and reactor pressure, it is possible to promote a 2D growth mode, enhance adatom mobility, and significantly reduce threading dislocation densities. Advanced methods, such as the use of patterned substrates or high-temperature annealing, can further push the boundaries of crystalline perfection, enabling the fabrication of high-performance DUV optoelectronic and high-power electronic devices.

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